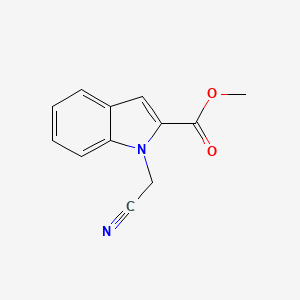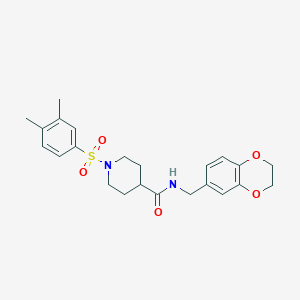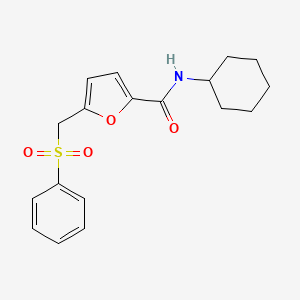
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(4-phenylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(4-phenylphenyl)acetamide, commonly known as BPAA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BPAA belongs to the class of benzodioxinylmethyl compounds and has been found to possess various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of BPAA is not fully understood, but it has been found to modulate the activity of certain ion channels and receptors in the brain. BPAA has been found to enhance the activity of GABA-A receptors, which are responsible for inhibiting the activity of neurons in the brain. BPAA has also been found to inhibit the activity of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. The modulation of these ion channels and receptors by BPAA is believed to underlie its various biological activities.
Biochemical and Physiological Effects:
BPAA has been found to possess various biochemical and physiological effects. BPAA has been found to exhibit anti-inflammatory and analgesic properties, which makes it a potential candidate for the treatment of various inflammatory and painful conditions. BPAA has also been found to exhibit anticonvulsant properties, which makes it a potential candidate for the treatment of epilepsy. BPAA has been found to enhance the activity of GABA-A receptors, which are responsible for inhibiting the activity of neurons in the brain. BPAA has also been found to inhibit the activity of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons.
Advantages and Limitations for Lab Experiments
BPAA has several advantages as well as limitations for lab experiments. One of the advantages of BPAA is that it is relatively easy to synthesize and purify, which makes it readily available for research purposes. Another advantage of BPAA is that it exhibits various biological activities, which makes it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of BPAA is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its biological effects. Another limitation of BPAA is that it exhibits low solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for research on BPAA. One of the future directions is to study the mechanism of action of BPAA in more detail to understand how it modulates the activity of ion channels and receptors in the brain. Another future direction is to study the pharmacokinetics and pharmacodynamics of BPAA to understand its absorption, distribution, metabolism, and excretion in vivo. Another future direction is to study the potential of BPAA as a therapeutic agent for various neurological disorders such as epilepsy, neuropathic pain, and anxiety. Finally, another future direction is to design and synthesize analogs of BPAA to study their biological activities and potential therapeutic applications.
Synthesis Methods
The synthesis of BPAA involves the reaction of 2-(4-phenylphenyl)acetic acid with 2,3-dihydro-1,4-benzodioxin-6-methanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere of nitrogen or argon. The product obtained is then purified by column chromatography to obtain pure BPAA.
Scientific Research Applications
BPAA has been the subject of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. BPAA has been found to possess various biological activities such as anti-inflammatory, analgesic, and anticonvulsant properties. BPAA has also been found to modulate the activity of certain ion channels and receptors in the brain, which makes it a potential candidate for the treatment of various neurological disorders such as epilepsy, neuropathic pain, and anxiety.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c25-23(24-16-18-8-11-21-22(14-18)27-13-12-26-21)15-17-6-9-20(10-7-17)19-4-2-1-3-5-19/h1-11,14H,12-13,15-16H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWAIBQKMIFKKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-chlorophenyl)propyl]acetamide](/img/structure/B7479882.png)

![4-[[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl]piperazin-2-one](/img/structure/B7479903.png)



![4-(4-methylsulfanylphenyl)-4-oxo-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)butanamide](/img/structure/B7479935.png)


![4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B7479968.png)


![N,N-diethyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479978.png)